[Nitroso(1-phenylpropan-2-yl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Nitroso(1-phenylpropan-2-yl)amino]acetic acid is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an amino group
Vorbereitungsmethoden
The synthesis of [Nitroso(1-phenylpropan-2-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-phenylpropan-2-ylamine followed by the reaction with glyoxylic acid. The reaction conditions typically require an acidic environment and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale nitration and subsequent purification steps to obtain high-purity this compound.
Analyse Chemischer Reaktionen
[Nitroso(1-phenylpropan-2-yl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
[Nitroso(1-phenylpropan-2-yl)amino]acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of other chemicals and materials due to its reactivity and unique properties.
Wirkmechanismus
The mechanism of action of [Nitroso(1-phenylpropan-2-yl)amino]acetic acid involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
[Nitroso(1-phenylpropan-2-yl)amino]acetic acid can be compared with other similar compounds, such as:
Nitrosamines: These compounds also contain a nitroso group attached to an amine and are known for their carcinogenic properties.
Amino acids: While not directly related, amino acids share some structural similarities and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific structure and the presence of both a nitroso group and an amino acid moiety, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
91181-57-6 |
---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-[nitroso(1-phenylpropan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C11H14N2O3/c1-9(13(12-16)8-11(14)15)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
XXJRSFSDWBICFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.